4-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid
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Overview
Description
4-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a thienyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,1,1-trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one with urea or amidines . This reaction forms the pyrimidine ring with the desired substitutions. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine: Similar structure but lacks the benzoic acid moiety.
6-(2-furyl)-4-trifluoromethylpyrimidinones: Contains a furyl group instead of a thienyl group.
Uniqueness
4-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid is unique due to the presence of both the thienyl and trifluoromethyl groups, which confer distinct electronic properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H10F3N3O2S |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
4-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C16H10F3N3O2S/c17-16(18,19)13-8-11(12-2-1-7-25-12)21-15(22-13)20-10-5-3-9(4-6-10)14(23)24/h1-8H,(H,23,24)(H,20,21,22) |
InChI Key |
KEWHZGIBPDCADU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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